4-amino-2,5-dimethoxybenzonitrile
Description
4-Amino-2,5-dimethoxybenzonitrile (C₉H₁₀N₂O₂, MW: 194.19 g/mol) is a nitrile-substituted aromatic compound featuring an amino group at the 4-position and methoxy groups at the 2- and 5-positions. Its synthesis involves nitration of 1-benzoylamino-2,5-dimethoxybenzene, hydrolysis to 1-amino-2,5-dimethoxy-4-nitrobenzene, Cyan-Sandmeyer reaction to form 4-nitro-2,5-dimethoxybenzonitrile, and subsequent sodium sulfide reduction to yield the final product with high efficiency (85–87.8% yield) . This compound serves as a key intermediate in pharmaceuticals and agrochemicals due to its reactive amino and nitrile groups.
Properties
CAS No. |
5855-86-7 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-amino-2,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H10N2O2/c1-12-8-4-7(11)9(13-2)3-6(8)5-10/h3-4H,11H2,1-2H3 |
InChI Key |
PFMALIJIGNRGFT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C#N)OC)N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)OC)N |
Other CAS No. |
5855-86-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 4-amino-2,5-dimethoxy- typically involves the nitration of 1-benzoylamino-2,5-dimethoxybenzene, followed by hydrolysis to obtain 1-amino-2,5-dimethoxy-4-nitrobenzene. This intermediate is then subjected to the Cyan-Sandmeyer reaction to form 4-nitro-2,5-dimethoxybenzonitrile, which is subsequently reduced using sodium sulfide to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve the use of bromination and subsequent reactions with oxidizing agents such as chlorine or sulfuric acid. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-amino-2,5-dimethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or alkylating agents.
Major Products:
Oxidation: 4-nitro-2,5-dimethoxybenzonitrile.
Reduction: this compound.
Substitution: Various substituted benzonitriles depending on the reagents used
Scientific Research Applications
4-amino-2,5-dimethoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzonitrile, 4-amino-2,5-dimethoxy- involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades that lead to various cellular responses .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence the properties of benzonitrile derivatives. Below is a comparative analysis:
Research Findings and Industrial Relevance
- Pharmaceutical Potential: Derivatives of this compound show promise as β-arrestin-biased 5HT2A receptor agonists, highlighting its versatility in drug discovery .
- Ecological Benefits : Recent synthetic improvements () reduce waste and energy consumption, aligning with green chemistry principles .
- Material Science: Syringonitrile-based polymers exhibit glass transition temperatures (Tg) exceeding 150°C, whereas this compound derivatives are more suited for functionalized monomers due to their reactive amino group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
